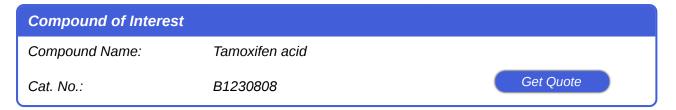


Chemical structure of 4-hydroxytamoxifen acid

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An In-Depth Technical Guide to 4-Hydroxytamoxifen

Introduction

4-Hydroxytamoxifen (4-OHT) is the primary active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen.[1][2][3] It is a non-steroidal compound that exhibits both estrogenic and antiestrogenic effects depending on the target tissue.[4][5] In estrogen receptor-positive (ER+) breast cancer cells, 4-OHT functions predominantly as an estrogen receptor antagonist, inhibiting the proliferative signals of the endogenous estrogen, 17β-estradiol.[4] Its significantly higher binding affinity for the estrogen receptor compared to the parent drug, tamoxifen, makes it a key molecule in the therapeutic efficacy of tamoxifen treatment.[6][7] This guide provides a detailed overview of the chemical structure, quantitative biological data, experimental protocols, and key signaling pathways associated with 4-hydroxytamoxifen for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

4-Hydroxytamoxifen, systematically named 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, is a triphenylethylene derivative.[3] The molecule's activity is highly dependent on its stereochemistry. It exists as geometric isomers, (Z) and (E) (also referred to as trans and cis, respectively). The (Z)-isomer is the more potent antiestrogen, exhibiting a much higher affinity for the estrogen receptor.[7] The presence of a hydroxyl group on one of the phenyl rings classifies 4-OHT as a phenol, which imparts weak acidic properties to the molecule.



Physicochemical Data

The fundamental properties of (Z)-4-Hydroxytamoxifen are summarized below.

Property	Value	Reference
IUPAC Name	4-[(Z)-1-[4-[2- (dimethylamino)ethoxy]phenyl] -2-phenylbut-1-enyl]phenol	[3]
Molecular Formula	C26H29NO2	[3][5][8][9]
Molecular Weight	387.51 g/mol	[10][11]
CAS Number	68047-06-3	[3][5]
Appearance	Faint yellow solid	[7]
Solubility	Soluble in DMSO, ethanol (with heating), and methanol.	[7][8][10]

Quantitative Biological Activity

4-OHT's primary mechanism of action is the competitive inhibition of estradiol binding to estrogen receptors (ERα and ERβ).[4] Its binding affinity is approximately 25-50 times higher than that of tamoxifen.[6] Beyond the estrogen receptors, 4-OHT has also been identified as a high-affinity ligand for estrogen-related receptors (ERRs), specifically ERRγ, where it acts as an inverse agonist.[12][13]

Receptor Binding and Potency



Parameter	Receptor/Cell Line	Value	Reference
Binding Affinity vs. Tamoxifen	Estrogen Receptor	25-100 fold higher	[6][7]
IC50 (ERα)	Human MCF-7 cells	4.89779 μM	[1]
IC50 (ERβ)	Recombinant human	0.02 μΜ	[1]
IC₅₀ (Estradiol Binding)	Estrogen Receptor	3.3 nM	[10]
Kd (ERRy)	Direct binding assay	35 nM	[12][13]
Ki (ERRy)	Competition assay	75 nM	[13]

In Vitro Growth Inhibition

Cell Line	Receptor Status	IC50 / GI50	Incubation Time	Reference
MCF-7	ER+	~10 nM	-	[4]
MCF-7	ER+	8.5 nM	24 hrs	[1]
MCF-7	ER+	107 nM	72 hrs	[1]
T47D	ER+	~15 nM	-	[4]
T47D	ER+	210 nM	5 days	[1]
MDA-MB-231	ER-	>10 μM	-	[4]
MDA-MB-231	ER-	5.4 μΜ	48 hrs	[1]

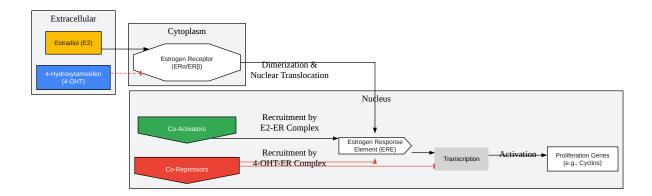
Key Signaling Pathways

4-Hydroxytamoxifen modulates multiple signaling pathways to exert its anti-proliferative effects. The primary pathway involves direct antagonism of the estrogen receptor, preventing the transcription of estrogen-responsive genes. However, ER-independent effects are also significant, involving the modulation of growth factor signaling and the induction of apoptosis and autophagy.



Estrogen Receptor (ER) Signaling Pathway

4-OHT competes with estradiol (E2) for binding to the ligand-binding domain of $ER\alpha/ER\beta$. This binding induces a conformational change in the receptor that promotes the recruitment of corepressors instead of co-activators, leading to the transcriptional repression of genes involved in cell proliferation.



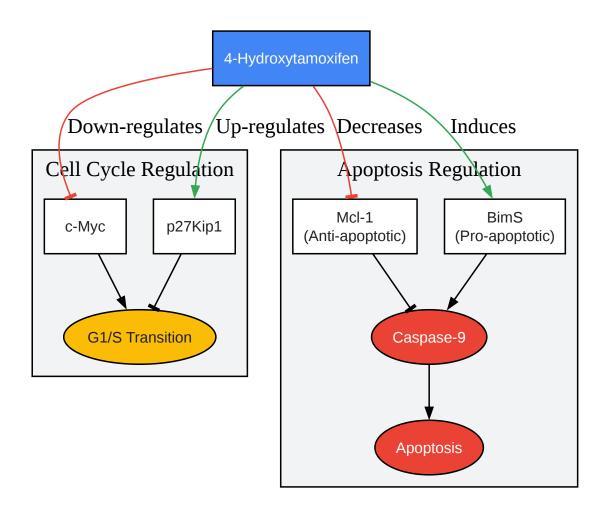
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Caption: Antagonistic action of 4-OHT on ER signaling.

Apoptosis and Cell Cycle Arrest Pathway

In multiple myeloma and breast cancer cells, 4-OHT induces G0/G1 cell cycle arrest and apoptosis.[4][14] This is achieved by down-regulating the proto-oncogene c-Myc and upregulating the cell cycle inhibitor p27Kip1. Apoptosis is triggered via the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspase-9.[14]





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Caption: 4-OHT-induced apoptosis and cell cycle arrest.

Experimental Protocols Synthesis of 4-Hydroxytamoxifen Analogues

A common method for synthesizing tamoxifen analogues is the McMurry reaction, which involves the reductive cross-coupling of two different carbonyl compounds.[15][16]

- Objective: To synthesize 4-Hydroxytamoxifen analogues.
- Principle: A low-valent titanium reagent, typically generated from TiCl₄ and a reducing agent like Zn or LiAlH₄, is used to couple ketones, forming an alkene. For 4-OHT analogues, 4,4'-dihydroxybenzophenone is often coupled with an appropriate carbonyl compound.[15]
- Generalized Protocol:



- Prepare the low-valent titanium reagent in an inert atmosphere by reacting TiCl₄ with a reducing agent (e.g., Zn dust) in a suitable solvent like tetrahydrofuran (THF).
- Add a solution of 4,4'-dihydroxybenzophenone and the desired carbonyl partner compound in THF to the titanium reagent suspension.
- Reflux the reaction mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction carefully with an aqueous solution (e.g., K₂CO₃ or dilute HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to isolate the desired analogue.[15]

Preparation of 4-OHT for In Vivo and In Vitro Studies

4-OHT has poor aqueous solubility, requiring specific preparation methods for biological experiments.

- Protocol 1: Preparation of 10 mg/mL 4-OHT in Oil for Injection[17][18]
 - Prepare a 20 mg/mL stock solution by dissolving 4-OHT powder in 200-proof ethanol.
 Facilitate dissolution by vortexing and shaking at 37°C for up to 30 minutes. Protect the solution from light.[17][18]
 - Combine the 4-OHT/ethanol stock with a suitable oil carrier (e.g., sunflower seed oil, or a 4:1 mixture of sunflower seed oil and castor oil) to achieve a final concentration of 10 mg/mL.[17][18]
 - Mix vigorously and nutate at room temperature for at least 45 minutes.
 - Evaporate the ethanol using a speed-vac for 2-3 hours.[17][18]



- Adjust the final volume with oil if necessary to ensure the target concentration of 10 mg/mL.
- Protocol 2: Solubilization for In Vitro Cell Culture
 - Prepare a concentrated stock solution (e.g., 10 mM) of 4-OHT in dimethyl sulfoxide
 (DMSO) or ethanol.[7][10]
 - Store the stock solution protected from light at -20°C.[7]
 - For experiments, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[19]

Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of 4-OHT to compete with radiolabeled estradiol for binding to the estrogen receptor.

- Objective: To determine the relative binding affinity (RBA) or IC₅₀ of 4-OHT for the estrogen receptor.
- Generalized Protocol:[10]
 - Prepare a source of estrogen receptors, typically from ER+ cell lysates (e.g., MCF-7 cells)
 or purified recombinant ER.
 - Incubate the receptor preparation with a constant, low concentration of radiolabeled estradiol (e.g., 1 nM [³H]estradiol).
 - In parallel incubations, add increasing concentrations of unlabeled competitor ligand (4-OHT or unlabeled estradiol as a control), typically ranging from 0.1 nM to 10 μM.[10]
 - Allow the binding to reach equilibrium (e.g., incubate at 37°C for 50 minutes).[10]
 - Separate the receptor-bound from unbound radioligand using a method like dextrancoated charcoal adsorption or hydroxylapatite precipitation.



- Quantify the receptor-bound radioactivity using liquid scintillation counting.
- Plot the percentage of bound [³H]estradiol against the logarithm of the competitor concentration.
- Calculate the IC₅₀ value, which is the concentration of 4-OHT required to displace 50% of the radiolabeled estradiol.

Characterization by Mass Spectrometry and NMR

Structural confirmation and purity analysis are critical for drug development.

- Mass Spectrometry (MS): Used to confirm the molecular weight. For 4-OHT, LC-MS analysis in positive ion mode would show a clear [M+H]⁺ ion at m/z 388.2.[3] Analysis of metabolites, such as the glucuronide conjugate, would show a corresponding increase in mass (e.g., an [M]⁺ ion at m/z 563.80 for 4-OH-TAM-N⁺-glucuronide).[20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the
 detailed chemical structure. Spectral data for 4-OHT in Methanol-d4 has been reported, with
 characteristic shifts for the aromatic, alkyl, and ethoxy protons and carbons.[21] For
 example, the ethyl group protons and the N,N-dimethyl protons will have distinct signals in
 the upfield region of the ¹H NMR spectrum.

Caption: General workflow for the development of 4-OHT analogues.

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